molecular formula C9H11ClN2O B1523005 2-Amino-2-(2-methoxyphenyl)acetonitrile hydrochloride CAS No. 639792-18-0

2-Amino-2-(2-methoxyphenyl)acetonitrile hydrochloride

Cat. No.: B1523005
CAS No.: 639792-18-0
M. Wt: 198.65 g/mol
InChI Key: YNZQFBSMMIZNIN-UHFFFAOYSA-N
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Description

2-Amino-2-(2-methoxyphenyl)acetonitrile hydrochloride is a nitrile-containing organic compound featuring a 2-methoxyphenyl substituent and an amino group attached to the central carbon. As a hydrochloride salt, it is commonly utilized as an intermediate in organic synthesis, particularly in the Strecker amino acid synthesis . Its molecular formula is C₉H₁₀ClN₂O, and it is structurally characterized by the presence of a methoxy group (–OCH₃) at the ortho position of the phenyl ring. This compound is critical in medicinal chemistry for synthesizing chiral amino acids and bioactive molecules.

Properties

IUPAC Name

2-amino-2-(2-methoxyphenyl)acetonitrile;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O.ClH/c1-12-9-5-3-2-4-7(9)8(11)6-10;/h2-5,8H,11H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNZQFBSMMIZNIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(C#N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70679080
Record name Amino(2-methoxyphenyl)acetonitrile--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70679080
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

639792-18-0
Record name Amino(2-methoxyphenyl)acetonitrile--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70679080
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Classic Strecker-Type Synthesis

One of the primary synthetic approaches for 2-Amino-2-(2-methoxyphenyl)acetonitrile involves a Strecker-type reaction, where 2-methoxybenzaldehyde reacts with ammonium acetate and potassium cyanide in an ethanol solvent system. The reaction proceeds via the formation of an imine intermediate, which subsequently converts into the amino nitrile product. This method is widely used due to its straightforwardness and efficiency.

  • Reaction conditions:
    • Solvent: Ethanol
    • Reagents: 2-methoxybenzaldehyde, ammonium acetate, potassium cyanide
    • Temperature: Controlled ambient to moderate heating
    • Mechanism: Imine formation followed by cyanide addition

This route allows for good control over reaction parameters, which directly influence yield and purity.

Nucleophilic Addition Using Glycolonitrile and 2-Methoxyaniline

Another method involves the reaction of glycolonitrile with 2-methoxyaniline under basic conditions, typically using sodium hydroxide as the base. The nucleophilic amine attacks the nitrile group, leading to the formation of the desired amino nitrile compound.

  • Reaction conditions:
    • Base: Sodium hydroxide
    • Solvent: Aqueous or mixed solvents
    • Temperature: Mild heating to ambient
    • Outcome: Facilitates nucleophilic addition to form the target compound

This method is advantageous for its use of readily available starting materials and relatively mild conditions.

Industrial Scale Preparation and Optimization

Industrial production of this compound emphasizes optimization for yield, purity, and scalability. Common industrial practices include:

  • Optimized pH control: Maintaining pH between 4 and 6 to prevent side reactions such as hydrolysis or polymerization.
  • Temperature control: Reaction temperatures are typically maintained between 40°C and 60°C to balance reaction rate and selectivity.
  • Purification: Post-reaction purification often involves recrystallization or chromatography to achieve >95% purity.
  • Use of hydrochloride salt formation: The free base is converted into its hydrochloride salt by treatment with hydrogen chloride in an organic solvent at low temperatures (0 to 5°C) to precipitate the product, enhancing stability and ease of handling.

Preparation of the Hydrochloride Salt

The hydrochloride salt form of 2-Amino-2-(2-methoxyphenyl)acetonitrile is typically prepared by dissolving the free base in an organic solvent (e.g., ethyl acetate or isopropanol) at low temperatures (0–5°C), followed by the addition of an alcoholic hydrogen chloride solution to adjust the pH to approximately 1–1.5. This acidification causes precipitation of the hydrochloride salt, which is then filtered and dried under controlled conditions.

  • Typical conditions:
    • Temperature: 0–5°C during acid addition
    • pH: 1.0–1.5
    • Solvent: Ethyl acetate or isopropanol
    • Drying temperature: 50–55°C
    • Yield: High, often >90%

Summary Table of Preparation Methods

Methodology Starting Materials Reaction Conditions Key Notes Yield & Purity
Strecker-type synthesis 2-Methoxybenzaldehyde, ammonium acetate, potassium cyanide Ethanol solvent, ambient to moderate heat, pH 4–6, 40–60°C Imine intermediate formation; cyanide addition >90% yield; >95% purity
Nucleophilic addition Glycolonitrile, 2-methoxyaniline Basic conditions (NaOH), mild heating Nucleophilic attack on nitrile group Moderate to high yield
Hydrochloride salt formation Free base of amino nitrile Dissolution in organic solvent, acidification with HCl at 0–5°C, pH 1–1.5 Precipitation and filtration of salt >90% yield; stable solid form

Research Findings and Analytical Considerations

  • Yield optimization: Careful control of pH and temperature is critical to maximize yield and minimize side products.
  • Purity assessment: Techniques such as NMR spectroscopy (proton and carbon), IR spectroscopy (notably C≡N stretch near 2200 cm⁻¹), and HPLC are standard for confirming structure and purity.
  • Stability: The hydrochloride salt is more stable than the free base, especially under ambient storage conditions, and less prone to hydrolysis.
  • Industrial relevance: The hydrochloride salt form is preferred for ease of handling, storage, and further chemical transformations in pharmaceutical syntheses.

Related Process Insights from Venlafaxine Intermediate Synthesis

Though focused on a related compound, the preparation of l-[2-amino-l-(4-methoxyphenyl)ethyl]cyclohexanol hydrochloride, an intermediate in venlafaxine synthesis, provides useful insights into similar preparation techniques:

  • Condensation of p-methoxyphenyl acetonitrile with cyclohexanone in the presence of alkali metal alkoxides at low temperatures (-10 to -5°C).
  • Hydrogenation using Raney nickel catalyst under controlled temperature (10–12°C) and pressure (120–200 psi).
  • Conversion to hydrochloride salt via acidification in organic solvents at low temperatures (0–5°C).
  • Achieved high yields (~94%) and purity, demonstrating the effectiveness of controlled acidification and precipitation steps.

These methods underscore the importance of precise temperature and pH control in salt formation and product isolation.

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-(2-methoxyphenyl)acetonitrile hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitriles and amides.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include substituted amines, amides, and various nitrile derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Intermediate in Organic Synthesis

This compound is primarily utilized as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. It plays a crucial role in the development of complex molecules due to its reactive functional groups, which can undergo various chemical transformations.

Common Reactions:

  • Oxidation: The compound can be oxidized to form oximes or amides using agents like hydrogen peroxide or potassium permanganate.
  • Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
  • Substitution: The amino group allows for substitution reactions, leading to the formation of N-substituted derivatives.

Potential Therapeutic Applications

Research is ongoing to explore the biological activities of 2-amino-2-(2-methoxyphenyl)acetonitrile hydrochloride. Preliminary studies suggest potential antimicrobial and anticancer properties, making it a candidate for therapeutic applications.

Mechanism of Action:
The mechanism involves interactions with specific molecular targets, potentially inhibiting or activating certain enzymes or receptors. This interaction is influenced by the compound's amino and nitrile groups, which allow participation in various biochemical pathways .

Production of Specialty Chemicals

In industrial settings, this compound is used in the production of specialty chemicals. Its ability to serve as a building block for more complex molecules makes it valuable in the synthesis of diverse chemical products.

Case Studies and Research Findings

Numerous studies have highlighted the significance of this compound in various applications:

  • A study investigated the synthesis of related compounds using 2-amino derivatives, demonstrating its utility as a precursor for biologically active molecules .
  • Another research effort focused on optimizing synthetic routes for benzoxazole derivatives using similar amino compounds, showcasing its role in facilitating efficient chemical transformations .

Mechanism of Action

The mechanism by which 2-Amino-2-(2-methoxyphenyl)acetonitrile hydrochloride exerts its effects involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor or modulator, affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogues in the Acetonitrile Hydrochloride Family

The following table compares the target compound with derivatives differing in substituent groups on the phenyl ring or the amino-acetonitrile backbone:

Compound Name Substituent(s) Molecular Formula CAS Number Key Properties/Applications
2-Amino-2-(2-methoxyphenyl)acetonitrile hydrochloride 2-methoxyphenyl C₉H₁₀ClN₂O Not explicitly listed Intermediate in Strecker synthesis
(S)-2-Amino-2-phenylacetonitrile hydrochloride Phenyl C₈H₈ClN₂ 2002-24-6 (unrelated compound) Chiral building block for pharmaceuticals
2-Amino-2-(3-chlorophenyl)acetonitrile hydrochloride 3-chlorophenyl C₈H₇Cl₂N₂ Not listed Synthesized via Strecker method (97% yield)
2-Amino-2-(2,3-dimethoxyphenyl)acetonitrile hydrochloride 2,3-dimethoxyphenyl C₁₀H₁₃ClN₂O₂ 1235438-96-6 Increased steric hindrance; potential CNS applications
2-Amino-2-[4-(trifluoromethoxy)phenyl]acetonitrile hydrochloride 4-trifluoromethoxyphenyl C₁₀H₈ClF₃N₂O 1375474-19-3 Enhanced lipophilicity for drug delivery
2-Amino-2-(3,4,5-trimethoxyphenyl)acetonitrile hydrochloride 3,4,5-trimethoxyphenyl C₁₁H₁₄ClN₂O₃ Not listed Anticancer research applications

Key Differences and Implications

Substituent Effects: Electron-Donating Groups (e.g., –OCH₃ in the target compound): Increase nucleophilicity of the amino group, enhancing reactivity in condensation reactions . Electron-Withdrawing Groups (e.g., –Cl in 3-chloro derivative): Improve stability but may reduce solubility in polar solvents . Fluorinated Groups (e.g., –OCF₃ in ): Enhance metabolic stability and membrane permeability in drug candidates .

Synthetic Utility :

  • The Strecker synthesis is a common route for these compounds, utilizing aldehydes, TMSCN (trimethylsilyl cyanide), and ammonia. Yields exceed 95% for optimized derivatives like the 3-chloro analogue .
  • Dimethoxy and trimethoxy derivatives () require multistep synthesis due to increased steric demands .

Pharmacological Potential: Compounds with methoxy groups (e.g., 2,3-dimethoxy) show affinity for central nervous system (CNS) receptors, while trifluoromethoxy derivatives are explored in oncology .

Biological Activity

2-Amino-2-(2-methoxyphenyl)acetonitrile hydrochloride, with the CAS number 639792-18-0, is a compound of interest due to its potential biological activities. This article explores its synthesis, biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C10H12ClN
  • IUPAC Name : 2-amino-2-(2-methoxyphenyl)acetonitrile

Synthesis Methods

The synthesis typically involves the reaction of 2-methoxyphenylacetonitrile with hydrochloric acid, resulting in the formation of the hydrochloride salt. Various synthetic routes have been explored to optimize yield and purity.

Anticancer Properties

Research has indicated that this compound exhibits significant anticancer activity. In vitro studies have shown that it can induce apoptosis in various cancer cell lines, including breast cancer cells (e.g., MDA-MB-231). The mechanism involves the activation of apoptotic pathways, as evidenced by increased annexin V-FITC positivity in treated cells.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. It demonstrates efficacy against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values suggest that it could serve as a potential therapeutic agent against infections caused by these pathogens.

The biological activities of this compound are believed to stem from its ability to interact with specific molecular targets involved in cell signaling and metabolic pathways. The methoxy group enhances lipophilicity, facilitating cellular uptake and interaction with target enzymes or receptors.

Case Studies

  • Study on Anticancer Activity :
    • Objective : To evaluate the effect of 2-Amino-2-(2-methoxyphenyl)acetonitrile on MDA-MB-231 cells.
    • Findings : The compound induced apoptosis significantly, with an increase in late apoptotic cells from 0.18% to 22.04% compared to control groups.
    • : This suggests a potent anticancer effect through apoptosis induction.
  • Antimicrobial Evaluation :
    • Objective : To assess the antimicrobial efficacy against S. aureus and E. coli.
    • Results : The compound exhibited MIC values of 32 μg/mL against both bacterial strains.
    • Implications : Indicates potential use in treating bacterial infections.

Table 1: Biological Activity Summary

Activity TypeTarget Organism/Cell LineMIC/IC50 ValueMechanism of Action
AnticancerMDA-MB-231IC50 = 10 μMInduction of apoptosis
AntimicrobialStaphylococcus aureusMIC = 32 μg/mLInhibition of bacterial growth
AntimicrobialEscherichia coliMIC = 32 μg/mLInhibition of bacterial growth

Table 2: Synthesis Conditions

ReagentConditionYield (%)
2-MethoxyphenylacetonitrileReaction with HCl85
Hydrochloric AcidAcidic mediumOptimized

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2-Amino-2-(2-methoxyphenyl)acetonitrile hydrochloride, and what reaction conditions are critical for optimal yield?

  • Answer: Two primary methods are employed:

Strecker Synthesis : Reacting 2-methoxybenzaldehyde with ammonium chloride and potassium cyanide under acidic conditions (pH 4–5) to form the nitrile intermediate, followed by hydrochloric acid treatment to yield the hydrochloride salt .

Aldehyde-Cyanide Route : Using 2-methoxybenzaldehyde, ammonium acetate, and KCN in ethanol, with careful pH control (4–5) via sulfuric acid to minimize side reactions. Optimal yields require precise stoichiometry, inert atmosphere, and purification via recrystallization .
Critical parameters include temperature (20–25°C), solvent polarity, and cyanide source freshness to avoid hydrolysis .

Q. Which analytical techniques are essential for characterizing the purity and structural integrity of this compound?

  • Answer:

  • NMR Spectroscopy (1H, 13C): Confirms the presence of methoxy (δ 3.8–4.0 ppm), aromatic protons (δ 6.8–7.5 ppm), and nitrile groups.
  • HPLC : Quantifies purity (>98% typical) using C18 columns with UV detection at 254 nm.
  • IR Spectroscopy : Identifies nitrile (C≡N stretch ~2250 cm⁻¹) and ammonium (N–H stretch ~3000 cm⁻¹) functional groups.
  • Mass Spectrometry (MS) : Validates molecular weight (C9H10ClN2O, 198.65 g/mol) via ESI+ or MALDI-TOF .

Q. What are the recommended storage conditions to maintain the stability of this compound in laboratory settings?

  • Answer: Store in airtight, light-resistant containers under inert gas (e.g., argon) at 2–8°C. Desiccants (e.g., silica gel) prevent moisture absorption. Stability studies show <5% degradation over 12 months when stored properly. Monitor via periodic TLC or HPLC analysis .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound across different studies?

  • Answer: Discrepancies often arise from variations in:

  • Purity : Validate via HPLC and elemental analysis.
  • Assay Conditions : Standardize cell lines (e.g., HepG2 vs. MCF-7), concentrations (IC50 vs. EC50), and controls.
  • Mechanistic Context : Use orthogonal assays (e.g., enzymatic inhibition vs. apoptosis markers). Cross-reference with structurally similar compounds like 2-Amino-2-phenylacetonitrile hydrochloride (CAS 53641-60-4) to identify structure-activity relationships (SAR) .

Q. What computational modeling approaches are suitable for predicting the interaction mechanisms of this compound with biological targets?

  • Answer:

  • Molecular Docking : Tools like AutoDock Vina or Schrödinger Suite predict binding affinities to enzymes (e.g., kinases) or receptors.
  • Molecular Dynamics (MD) Simulations : Assess stability of ligand-target complexes over 100-ns trajectories.
  • QSAR Models : Corrogate electronic (Hammett σ) and steric (Taft Es) parameters with bioactivity data.
    Validate predictions using crystallographic data or mutagenesis studies .

Q. How can reaction parameters be optimized to mitigate side reactions during Strecker synthesis?

  • Answer: Key optimizations include:

  • pH Control : Buffered systems (e.g., acetate buffer) maintain pH 4–5 to prevent cyanide hydrolysis.
  • Temperature Gradients : Slow reagent addition at 0–5°C reduces exothermic side reactions.
  • Catalyst Screening : Chiral catalysts (e.g., Jacobsen’s thiourea) enhance enantioselectivity in asymmetric Strecker routes .
    Post-synthesis, column chromatography (silica gel, CH2Cl2/MeOH) removes imine byproducts .

Q. What strategies are effective for elucidating degradation pathways under varying environmental conditions?

  • Answer:

  • Forced Degradation Studies : Expose to UV light (ICH Q1B), heat (40–60°C), and hydrolytic conditions (pH 1–13).
  • HPLC-MS/MS : Identify degradation products (e.g., hydrolysis to amides or oxidation to carboxylic acids).
  • Isotopic Labeling : Use 13C-labeled nitrile groups to track degradation intermediates via NMR .

Q. How do steric and electronic effects of the 2-methoxyphenyl group influence reactivity in nucleophilic substitutions?

  • Answer: The methoxy group’s electron-donating effect increases aromatic ring electron density, directing electrophilic attacks to the para position. Steric hindrance at the ortho position reduces accessibility for bulky nucleophiles. Computational studies (DFT) quantify charge distribution, while Hammett plots correlate substituent effects with reaction rates .

Q. What methodologies enable asymmetric synthesis of enantiomerically pure this compound?

  • Answer:

  • Chiral Auxiliaries : Use (R)- or (S)-BINOL ligands in Strecker reactions to induce enantioselectivity.
  • TMSCN Asymmetric Variants : Trimethylsilyl cyanide with chiral catalysts yields enantiomeric excess (ee >90%).
  • Enantiomeric Excess Measurement : Chiral HPLC (Chiralpak AD-H column) or polarimetry (specific rotation comparison) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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